Norethindrone and mestranol
Description
Overview of Steroid Hormone Analogues in Chemical Biology
Steroid hormones are a class of biologically active organic compounds that feature a characteristic four-ring carbon skeleton. taylorandfrancis.com These molecules, synthesized from cholesterol, are crucial regulators of a vast array of physiological processes. taylorandfrancis.comvedantu.com In chemical biology, the development and study of synthetic steroid hormone analogues—molecules designed to mimic or antagonize the effects of natural hormones—have been instrumental in dissecting complex biological pathways and have led to significant therapeutic innovations. britannica.comnih.gov
Synthetic analogues are created by modifying the chemical structure of natural steroids. These modifications can enhance oral bioavailability, increase potency, and alter the balance of hormonal activities (e.g., androgenic, estrogenic, progestational). britannica.comresearchgate.net For instance, the introduction of an ethynyl (B1212043) group at the C17α position of the steroid nucleus, a key feature of both norethindrone (B1679910) and ethinylestradiol (the active form of mestranol), prevents its rapid metabolism in the liver, thus making it orally active. britannica.comnih.gov
These analogues are invaluable tools for researchers. By interacting with specific nuclear hormone receptors, such as the estrogen receptor (ER) and progesterone (B1679170) receptor (PR), they allow for the precise modulation of gene transcription. vedantu.compatsnap.com This interaction triggers a cascade of cellular events, providing a window into the fundamental mechanisms of hormone action, receptor binding, and the regulation of gene expression. The ability to create analogues with specific receptor affinities has enabled scientists to differentiate the physiological roles of various steroid hormones and their receptors. researchgate.net
Scientific Significance of Norethindrone and Mestranol (B1676317) in Endocrine Research
Norethindrone and mestranol represent a landmark in the history of synthetic steroid chemistry and endocrine research. Norethindrone, synthesized in 1951, was the first highly potent, orally active progestin. nih.gov Mestranol, the 3-methyl ether of ethinylestradiol, was the estrogen component in the first oral contraceptive. wikipedia.org Their combination marked a pivotal moment in medicine and propelled further research into hormonal regulation. globalhealthlearning.org
Norethindrone is a synthetic progestin belonging to the 19-nortestosterone class of steroids. nih.gov Its primary mechanism of action involves binding to progesterone receptors, mimicking the effects of natural progesterone. laphil.compediatriconcall.com This interaction has several key consequences that are of major interest in endocrine research:
Hypothalamic-Pituitary-Gonadal Axis Modulation: Norethindrone suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, blunts the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby inhibiting ovulation. patsnap.compatsnap.com
Endometrial and Cervical Effects: It induces changes in the uterine lining (endometrium), making it less receptive to implantation, and thickens cervical mucus, which impedes sperm transport. patsnap.comnih.gov
Receptor Cross-Reactivity: Research has shown that norethindrone can also bind to estrogen and androgen receptors, although with different affinities. jst.go.jp Studies on its interaction with uterine receptors have shown it binds with high affinity to the progesterone receptor and with low affinity to the estrogen receptor. jst.go.jp This cross-reactivity contributes to its complex biological profile and has been a subject of extensive study to understand its full spectrum of effects. jst.go.jpwikipedia.org
Mestranol is a prodrug, meaning it is biologically inactive until it is metabolized in the body. drugbank.compediatriconcall.com In the liver, it undergoes O-demethylation to its active form, ethinylestradiol, a potent synthetic estrogen. wikipedia.orgdrugbank.com The conversion efficiency is approximately 70%. drugbank.compediatriconcall.com The scientific importance of mestranol and its active metabolite, ethinylestradiol, lies in their interaction with the estrogen receptor:
Estrogen Receptor Agonism: Ethinylestradiol binds to and activates the estrogen receptor in target cells, which include those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. drugbank.compediatriconcall.com
Systemic Endocrine Effects: This activation leads to a range of estrogenic effects, including the suppression of FSH from the anterior pituitary and an increase in the hepatic synthesis of various serum proteins like sex hormone-binding globulin (SHBG). drugbank.compediatriconcall.com The combination of an estrogen with a progestin effectively suppresses the hypothalamic-pituitary system. pediatriconcall.com
The initial development of oral contraceptives inadvertently highlighted the synergistic action of estrogens and progestins. An unintended contamination of the progestin norethynodrel (B126153) with mestranol during its early synthesis led to the discovery that the combination allowed for lower doses of each compound to effectively suppress ovulation. globalhealthlearning.org This finding was a crucial step in the development of modern combined hormonal contraceptives.
Scope and Academic Focus of the Research Outline
This article focuses exclusively on the chemical and biological research aspects of the synthetic steroids this compound. The scope is centered on their roles as hormone analogues and their application as tools in endocrine research. The primary academic focus is to detail their mechanisms of action at the molecular and systemic levels, their interaction with steroid hormone receptors, and their significance in advancing the understanding of the endocrine system.
The content will adhere strictly to the fundamental science of these compounds, exploring their chemical properties and the physiological responses they elicit from a research perspective. This outline specifically excludes any discussion of clinical applications, dosage, administration, or safety and adverse effect profiles. The intent is to provide a scientifically rigorous overview for an academic audience interested in the chemical biology of synthetic steroids, using this compound as seminal examples.
Data Tables
Table 1: Compound Names
| Compound Name | Synonym(s) |
| Norethindrone | Norethisterone, 19-Nor-17α-ethynyltestosterone nih.govlaphil.comchemicalbook.com |
| Mestranol | Ethynylestradiol 3-methyl ether, EE3ME nih.gov |
| Ethinylestradiol | 17α-Ethynylestradiol, EE wikipedia.org |
| Progesterone | --- |
| Estradiol (B170435) | 17β-Estradiol, E2 taylorandfrancis.com |
| Testosterone (B1683101) | --- |
Table 2: Chemical Properties of this compound
| Property | Norethindrone | Mestranol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one nih.gov | (8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol nih.gov |
| Molecular Formula | C₂₀H₂₆O₂ nih.gov | C₂₁H₂₆O₂ nih.gov |
| Molecular Weight | 298.4 g/mol nih.gov | 310.4 g/mol nih.gov |
| Chemical Class | 19-nortestosterone derivative, Progestin nih.gov | Aromatic ether, 17β-hydroxy steroid nih.gov |
| Physical State | Solid, Powder edqm.eu | Crystals from methanol (B129727) or acetone (B3395972) nih.gov |
Properties
CAS No. |
8015-29-0 |
|---|---|
Molecular Formula |
C41H52O4 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2.C20H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3;1,12,15-18,22H,4-11H2,2H3/t17-,18-,19+,20+,21+;15-,16+,17+,18-,19-,20-/m10/s1 |
InChI Key |
HFFGOURGAIOQBU-FOWHCLFSSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Synonyms |
17-alpha-ethynyl-19-nortestosterone and ethynylestradiol 3-methyl ether Norinyl Norinyl 1-50 Ortho Novum Ortho-Novum Orthonovin |
Origin of Product |
United States |
Chemical Synthesis and Historical Scientific Development
Pioneering Synthetic Chemistry of 19-Nor Steroids
A critical breakthrough in steroid chemistry was the development of 19-nor steroids, which are steroid molecules that lack the methyl group at the carbon-19 position. mdpi.com This structural alteration was discovered to significantly enhance progestational activity compared to the parent hormone, progesterone (B1679170). wikipedia.org
The first synthesis of a highly potent, orally active progestin was achieved on October 15, 1951, by chemists Luis Miramontes, Carl Djerassi, and George Rosenkranz at Syntex, S.A. in Mexico City. wikipedia.orgnih.gov The synthesized compound was norethindrone (B1679910), also known as norethisterone. wikipedia.orgnih.gov This achievement was a landmark in medicinal chemistry and was built upon the availability of steroid precursors from the Mexican wild yam. nih.govnih.gov
The synthesis of norethindrone from an estrogen derivative, specifically estrone (B1671321) methyl ether, was a multi-step process. scispace.com A key chemical reaction employed was the Birch reduction, a method used to reduce aromatic rings. numberanalytics.commasterorganicchemistry.com This reaction, using lithium in liquid ammonia, converted the aromatic A-ring of the steroid precursor into a non-aromatic system. scispace.comnumberanalytics.com A subsequent crucial step was ethynylation, the addition of an acetylene (B1199291) group at the C17 position, which is essential for conferring oral activity. nih.gov The final product, 17α-ethynyl-19-nortestosterone (norethindrone), was found to be a significantly more potent progestogen than previously known oral compounds like ethisterone (B1671409). wikipedia.orgsciencehistory.org
Following the synthesis of norethindrone, another significant progestin, norethynodrel (B126153), was synthesized in 1952 by Frank B. Colton at the pharmaceutical company G. D. Searle & Company. acs.orgwikipedia.org Norethynodrel is a structural isomer of norethindrone, meaning it has the same chemical formula but a different arrangement of atoms. nih.gov The key structural difference lies in the position of a carbon-carbon double bond within the steroid's A-ring. In norethindrone, this bond is between carbons 4 and 5 (C4-C5), whereas in norethynodrel, it is located between carbons 5 and 10 (C5-C10). wikipedia.orgnih.gov This subtle structural variance resulted from a different synthetic route but also produced a potent, orally active progestin. wikipedia.org
| Compound | Year of Synthesis | Key Structural Feature | Synthesizing Chemist(s) | Company |
|---|---|---|---|---|
| Norethindrone | 1951 | 19-nor, 17α-ethynyl, C4-C5 double bond | Djerassi, Miramontes, Rosenkranz | Syntex |
| Norethynodrel | 1952 | 19-nor, 17α-ethynyl, C5(10) double bond | Frank B. Colton | G. D. Searle |
Concurrent Research on Synthetic Estrogens
The development of potent synthetic estrogens was occurring in parallel with progestin research. This work would prove to be unexpectedly vital to the success of the first oral contraceptives.
Mestranol (B1676317) is a synthetic estrogen that is structurally the 3-methyl ether of ethinylestradiol. nih.govwikipedia.org Ethinylestradiol itself had been synthesized decades earlier. The addition of the methyl ether at the C3 position makes mestranol a prodrug; it is biologically inactive until the body's metabolism, primarily in the liver, converts it into the active estrogen, ethinylestradiol. t3db.cadrugbank.commedchemexpress.com This chemical modification was a key aspect of its design and function. nih.gov
The crucial role of mestranol in early oral contraceptive formulations was discovered by accident. tandfonline.com The initial batches of norethynodrel synthesized by Searle for clinical trials were not entirely pure; they contained a small amount of mestranol as a contaminant from the manufacturing process. acs.orgcase.edu
When further purification steps were taken to remove this estrogenic "impurity," researchers observed that the purer norethynodrel was less effective and led to more instances of breakthrough bleeding in clinical trials than the original, contaminated batches. tandfonline.comcase.edu This led to the groundbreaking realization that the mestranol was not an inert byproduct but was actively enhancing the progestin's efficacy. tandfonline.com It was found to act synergistically with the progestin to suppress ovulation. nih.gov This accidental discovery established the fundamental principle of combining a progestin with an estrogen for reliable oral contraception. acs.orgtandfonline.com
Evolution of Steroid Research Paradigms and Formulations
The synthesis of potent 19-norprogestins and the discovery of their synergistic relationship with estrogens marked a profound shift in steroid research. The focus evolved from isolating natural hormones to the deliberate design of synthetic analogues with enhanced and specific biological activities. mdpi.com
This new understanding led directly to the development of combination formulations. The first oral contraceptive approved for use, Enovid, contained a combination of norethynodrel and mestranol. tandfonline.comsuvida.in It was initially approved by the U.S. Food and Drug Administration (FDA) in 1957 for menstrual disorders and then for contraceptive use in 1960. sciencehistory.orgtandfonline.comcase.edu The first formulation of Enovid contained 9.85 mg of norethynodrel and 150 µg of mestranol. nih.gov This pioneering product set the stage for decades of further research, leading to the development of numerous other progestin and estrogen combinations, with a general trend toward reducing hormonal doses to improve the safety profile while maintaining efficacy. nih.govnih.gov
Early Combinatorial Approaches in Synthetic Hormone Design
The development of the first combined oral contraceptives was not a linear process but rather one marked by serendipitous discovery and early combinatorial approaches. The initial focus was on synthesizing potent, orally active progestogens to inhibit ovulation. In 1951, chemist Carl Djerassi synthesized norethindrone, a potent oral progestin, from testosterone (B1683101). frontiersin.orgbmj.comwikipedia.org This was achieved by removing the C19 methyl group and adding an ethinyl group at the C17 position, which significantly enhanced its progestational activity and oral bioavailability. bmj.comwikipedia.org Shortly after, Frank Colton at G. D. Searle & Company developed norethynodrel, a closely related isomer of norethindrone. tandfonline.com
Initial clinical trials using purified norethynodrel alone to suppress ovulation were effective but resulted in a high incidence of breakthrough bleeding, which was deemed unacceptable. tandfonline.com A pivotal discovery occurred when researchers realized that the original batches of norethynodrel, which had shown better cycle control, were contaminated with a small amount of an estrogenic impurity. tandfonline.comglowm.com This impurity was identified as mestranol, the 3-methyl ether of ethinylestradiol, which was present as a byproduct from the synthesis of norethynodrel from an estrogenic starting material. tandfonline.comglowm.comwikipedia.org
This accidental finding led to the crucial insight that combining a progestin with an estrogen could provide better menstrual cycle control by stabilizing the endometrium. tandfonline.comtaylorandfrancis.com This marked a shift to a deliberate combinatorial approach. Researchers intentionally added mestranol back into the formulation, leading to the creation of the first commercially available oral contraceptive, Enovid®, by G. D. Searle & Company. tandfonline.comwikipedia.orgwikipedia.org This pioneering product combined the progestin norethynodrel with the estrogen mestranol. wikipedia.orgwikipedia.org Other early combination pills, such as Ortho-Novum, utilized norethindrone in combination with mestranol. wikipedia.org
| Product Name | Progestin Component | Estrogen Component |
| Enovid® | Norethynodrel | Mestranol |
| Ortho-Novum | Norethindrone | Mestranol |
| Anovlar® | Norethisterone | Ethinyl Estradiol (B170435) |
| Lyndiol® | Lynestrenol | Mestranol |
This table showcases early combination oral contraceptive formulations and their respective synthetic hormone components. tandfonline.comthieme-connect.com
Shift towards Ethinyl Estradiol and Related Compounds
Mestranol served as the estrogenic component in many of the first-generation oral contraceptives. wikipedia.orgthieme-connect.com It is a prodrug, meaning it is biologically inactive itself. drugbank.commedchemexpress.com In the body, it undergoes demethylation in the liver to be converted into its active form, ethinyl estradiol (EE), which is the compound that binds to estrogen receptors. glowm.comwikipedia.orgmedchemexpress.com Research has established that this conversion is approximately 70% efficient, making a 50 µg dose of mestranol pharmacokinetically equivalent to a 35 µg dose of ethinyl estradiol. glowm.comwikipedia.orgtaylorandfrancis.comnih.gov
Ethinyl estradiol itself had been synthesized by Hans Herloff Inhoffen and Walter Hohlweg at Schering back in 1938. tandfonline.comdrugbank.com The addition of an ethinyl group at the C-17 position of the estradiol molecule makes it highly resistant to degradation during the first pass through the liver, rendering it a potent, orally active estrogen. tandfonline.com
While the move to lower-dose ethinyl estradiol was based on a strong theoretical safety argument, it is noteworthy that the actual impact of this switch on the incidence of VTE compared to mestranol has not been definitively assessed through direct comparative studies. wikipedia.org Nevertheless, this shift solidified the position of ethinyl estradiol as the standard estrogenic component in the vast majority of combined oral contraceptives developed since the 1970s. tandfonline.comdrugbank.com
| Compound | Bioactivity | Relationship | Pharmacokinetic Equivalence |
| Mestranol | Inactive Prodrug | Metabolized to Ethinyl Estradiol | 50 µg Mestranol ≈ 35 µg Ethinyl Estradiol |
| Ethinyl Estradiol | Biologically Active | Active metabolite of Mestranol | - |
This table details the relationship and comparative potency between Mestranol and its active metabolite, Ethinyl Estradiol. glowm.comwikipedia.orgnih.gov
Molecular and Cellular Mechanism of Action
Receptor Agonism and Binding Kinetics
The distinct actions of norethindrone (B1679910) and mestranol (B1676317) are rooted in their specific binding to and activation of progestin and estrogen receptors, respectively.
Norethindrone, a synthetic progestin, directly interacts with progestin receptors. nih.gov It is a potent progestogen, binding to the progesterone (B1679170) receptor (PR) with a strong affinity. bmj.comjst.go.jp Studies in rabbit uterine cytosol have demonstrated that norethindrone acts as a competitive inhibitor to progesterone-receptor binding. jst.go.jpdrugbank.com This indicates that norethindrone binds to the same sites on the receptor as endogenous progesterone. jst.go.jp The binding of norethindrone to progestin receptors is a key component of its biological activity. nih.gov
The kinetics of this interaction reveal a high affinity. In studies using human uterine cytosol, the inhibition constant (Ki) for norethindrone at the progesterone receptor was determined to be 6.8 nM. nih.gov Another study in rabbit uterine cytosol reported a similar high affinity with a Ki of approximately 2.3 x 10⁻⁹ M. jst.go.jpdrugbank.com Furthermore, norethindrone has been shown to form a slowly dissociating complex with the progestin receptor, which may contribute to its sustained biological potency. nih.gov
Table 1: Binding Affinity of Norethindrone for Progesterone Receptors
| Parameter | Value | Source |
|---|---|---|
| Inhibition Constant (Ki) in human uterine cytosol | 6.8 nM | nih.gov |
| Inhibition Constant (Ki) in rabbit uterine cytosol | ~2.3 x 10⁻⁹ M | jst.go.jpdrugbank.com |
Mestranol itself is a biologically inactive prodrug. wikipedia.orgdrugbank.com To exert its estrogenic effects, it must first undergo demethylation in the liver to its active metabolite, ethinyl estradiol (B170435). wikipedia.orgdrugbank.comoup.com This conversion is a critical step in its mechanism of action. The efficiency of this conversion is approximately 70%, meaning that a 50 µg dose of mestranol is equivalent to about 35 µg of ethinyl estradiol. glowm.com
Once converted, ethinyl estradiol binds to and activates estrogen receptors (ER), including ERα. drugbank.compediatriconcall.com Ethinyl estradiol is a synthetic derivative of estradiol and is orally bioactive. pediatriconcall.com The binding of ethinyl estradiol to its receptor is what produces the estrogenic effects of the compound. drugbank.com Mestranol itself has a very low binding affinity for the estrogen receptor, reported to be between 0.1% and 2.3% of estradiol's affinity. wikipedia.org
Norethindrone exhibits a significantly higher affinity for the progestin receptor compared to the estrogen receptor. jst.go.jp Kinetic studies in rabbit uterine cytosol revealed that while norethindrone competitively inhibits binding at both receptors, its affinity for the progestin receptor (Ki ≈ 2.3 x 10⁻⁹ M) is substantially greater than for the estrogen receptor (Ki ≈ 2.6 x 10⁻⁶ M). jst.go.jp However, norethindrone does show some weak binding to estrogen receptors. drugbank.com
Mestranol, being a prodrug, has a very low affinity for the estrogen receptor. wikipedia.org Its active metabolite, ethinyl estradiol, is responsible for the estrogenic activity. drugbank.com Ethinyl estradiol has a high affinity for the estrogen receptor, with a relative binding affinity that is 75% to 190% that of estradiol. wikipedia.org
Table 2: Comparative Binding Affinities
| Compound | Receptor | Relative Binding Affinity/Inhibition Constant (Ki) | Source |
|---|---|---|---|
| Norethindrone | Progestin Receptor | Ki ≈ 2.3 x 10⁻⁹ M | jst.go.jpdrugbank.com |
| Norethindrone | Estrogen Receptor | Ki ≈ 2.6 x 10⁻⁶ M | jst.go.jp |
| Mestranol | Estrogen Receptor | 0.1% to 2.3% of estradiol's affinity | wikipedia.org |
| Ethinyl Estradiol | Estrogen Receptor | 75% to 190% of estradiol's affinity | wikipedia.org |
Regulation of Endocrine Axes
The combination of norethindrone and mestranol significantly influences the body's natural hormonal cycles by modulating the hypothalamic-pituitary-gonadal (HPG) axis.
The primary mechanism of action of the this compound combination is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. pediatriconcall.comwikipedia.org This is achieved through a negative feedback mechanism on both the hypothalamus and the pituitary gland. nih.govpediatriconcall.com The presence of exogenous estrogen and progestin leads to the suppression of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. pediatriconcall.comyoutube.com This, in turn, reduces the release of gonadotropins from the pituitary gland. pediatriconcall.com Steroid hormones are known inhibitors of this axis. glowm.com Exposure to norethindrone can alter the transcriptional expression of genes along the HPG axis. nih.gov
By suppressing the HPG axis, the combination of this compound effectively inhibits the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. drugbank.compediatriconcall.comglowm.com The combination of an estrogen and a progestin acts synergistically to suppress the mid-cycle surge of both FSH and LH, which is essential for ovulation. glowm.comglowm.com
Downstream Cellular and Biochemical Effects of this compound
The administration of the combination of norethindrone, a synthetic progestin, and mestranol, a synthetic estrogen, initiates a cascade of downstream cellular and biochemical events. These effects are primarily mediated through the interaction of these synthetic hormones with their respective steroid hormone receptors, leading to significant alterations in gene expression and cellular function in various target tissues.
Transcriptional and Gene Expressional Changes Induced by Steroid Receptor Activation
Upon entering target cells, norethindrone and the active metabolite of mestranol, ethinylestradiol, bind to their corresponding intracellular receptors: the progesterone receptor (PR) and the estrogen receptor (ER). drugbank.comnih.gov This binding event triggers a conformational change in the receptors, leading to their dimerization and translocation into the nucleus. basicmedicalkey.com Inside the nucleus, the activated receptor-hormone complex functions as a ligand-activated transcription factor. drugbank.com
The complex binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. drugbank.com This interaction modulates the transcription of these genes, either activating or repressing their expression. nih.gov For instance, the estrogen receptor can directly bind to estrogen response elements (EREs) or associate with other transcription factors like AP-1 to regulate gene expression. drugbank.com This process ultimately alters the synthesis of proteins, leading to the physiological effects of the hormones. nih.gov
Studies on hormonal contraceptives have revealed significant alterations in the cervicovaginal transcriptome. For example, research on different hormonal contraceptives has shown that they can upregulate genes associated with keratinization and epithelial differentiation. nih.gov Specifically, progestins like norethindrone are known to exert their effects by inducing downstream changes to target genes in cells within the reproductive tract, pituitary, and hypothalamus. drugbank.com The combination of an estrogen and a progestin also suppresses the hypothalamic-pituitary system by decreasing the secretion of gonadotropin-releasing hormone (GnRH), which in turn affects the expression of genes responsible for the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). drugbank.compediatriconcall.com
Alterations in Cervical Mucus Biochemistry
The combination of this compound induces profound changes in the biochemical composition of cervical mucus, rendering it hostile to sperm penetration. crossroadspsychiatric.com Norethindrone, as the progestational component, is primarily responsible for these alterations. nih.govhres.ca
The primary biochemical change is an increase in the viscosity of the cervical mucus. hres.ca This is accompanied by an increase in the cellular content of the mucus. nih.govdrugbank.com These changes, which peak approximately 3-4 hours after administration, physically impede the transport and migration of sperm through the cervical canal. hres.ca The hormonal influence maintains the cervical mucus in a state that is biochemically similar to the luteal phase of the menstrual cycle, which is naturally less permeable to sperm. hres.ca This effect is one of the key mechanisms by which this combination contraceptive prevents pregnancy. crossroadspsychiatric.comfda.gov
Endometrial Cellular Morphology and Functional Modulation
This compound work in concert to modulate the cellular morphology and function of the endometrium, making it unreceptive to the implantation of a fertilized ovum. crossroadspsychiatric.comfda.gov The progestational activity of norethindrone is the dominant force behind these endometrial changes. nih.govhres.ca
The administration of this combination leads to a shift in the endometrium from a proliferative state to a secretory one. nih.gov However, this induced secretory endometrium is not physiologically normal and is often described as showing "secretory regression" or being atrophic. drugbank.comnih.gov Histological studies of endometrial biopsies from individuals using norethindrone-mestranol combinations reveal several characteristic changes. capes.gov.br Over time, there is a reduction in the number and diameter of endometrial glands. oup.com The endometrial tissue may progress from an early secretory appearance to an irregular secretory state, and with prolonged use, it often appears suppressed or atrophic. capes.gov.br Specifically, studies have shown that norethindrone can induce a variety of histologic changes, including suppressed proliferation, irregular secretion, and atrophy. cmu.ac.thbmj.com These alterations ensure that even if fertilization were to occur, the endometrium is not in a suitable condition for the blastocyst to implant and develop. nih.govfda.gov
Interaction with Hepatic Protein Synthesis Pathways (e.g., SHBG, TBG)
Mestranol, after its conversion to the biologically active ethinylestradiol in the liver, significantly interacts with hepatic protein synthesis pathways. drugbank.compharmacompass.com One of the most notable effects is the increased hepatic synthesis of several serum proteins. drugbank.compediatriconcall.comlgmpharma.com
A key protein affected is Sex Hormone-Binding Globulin (SHBG). drugbank.compediatriconcall.compharmacompass.com Estrogens stimulate the liver to produce more SHBG. drugbank.comlgmpharma.com This is significant because SHBG binds to sex hormones, including testosterone (B1683101), in the bloodstream. An increase in SHBG levels leads to a decrease in the concentration of free, biologically active testosterone. rxabbvie.com Studies have shown that combinations containing ethinyl estradiol can increase serum SHBG concentrations two- to three-fold. rxabbvie.comfda.gov
Another important protein whose synthesis is upregulated is Thyroxine-Binding Globulin (TBG). drugbank.compediatriconcall.comlgmpharma.com TBG is the main transport protein for thyroid hormones in the blood. Increased TBG levels can affect the total measured concentrations of thyroid hormones, although the levels of free, active thyroid hormones generally remain within the normal range. researchgate.net The estrogenic component of oral contraceptives is known to increase TBG levels. researchgate.net Some studies have also noted minor, statistically secured rises in α1-globulin content and alanine (B10760859) aminotransferase (GPT) activity with sequential therapies involving mestranol and norethindrone acetate (B1210297), though these changes generally remain within the normal range. nih.gov
Metabolism and Biotransformation Pathways
Hepatic Demethylation of Mestranol (B1676317)
Mestranol is the 3-methyl ether of ethinyl estradiol (B170435) and functions as a biologically inactive prodrug. pediatriconcall.comdrugbank.com Its estrogenic activity is dependent on its demethylation in the liver to the active metabolite, ethinyl estradiol. nih.govmedchemexpress.com
The primary enzyme responsible for the O-demethylation of mestranol to ethinyl estradiol is cytochrome P450 2C9 (CYP2C9), a member of the extensive cytochrome P450 enzyme family predominantly found in the liver. nih.govnih.govkarger.com In vitro studies using human liver microsomes have demonstrated that the conversion of mestranol to ethinyl estradiol is significantly inhibited by sulfaphenazole (B1682705), a specific inhibitor of CYP2C9. nih.gov This strong inhibition suggests that CYP2C9 is the major contributor to this metabolic reaction. nih.gov
Further research has explored the impact of various CYP inhibitors on this pathway. While sulfaphenazole showed strong inhibition, other inhibitors such as troleandomycin (B1681591) (a CYP3A3/4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor) produced no substantial inhibitory effect. nih.gov This indicates a high degree of specificity of CYP2C9 in the demethylation of mestranol. The antifungal agent miconazole also strongly inhibited mestranol demethylation, whereas itraconazole had no meaningful effect and fluconazole showed only weak inhibition at high concentrations. nih.gov
Genetic variations, or polymorphisms, in the CYP2C9 gene can significantly affect the enzyme's metabolic activity, leading to interindividual differences in the conversion of mestranol. nih.govkarger.com Studies on various CYP2C9 allelic variants have shown that many exhibit decreased clearance of mestranol compared to the wild-type enzyme. nih.govkarger.com
| Inhibitor | Target CYP Enzyme | Inhibitory Effect on Mestranol Demethylation | Average IC50 (µmol/L) | Average Emax (%) |
|---|---|---|---|---|
| Sulfaphenazole | CYP2C9 | Strong | 3.6 | 75 |
| Miconazole | - | Strong | 1.5 | 90 |
| α-Naphthoflavone | CYP1A1/2 (low conc.), CYP2C9 (high conc.) | Weak | - | < 20 |
| Fluconazole | - | Weak (at high conc.) | - | - |
| Troleandomycin | CYP3A3/4 | No substantial activity | - | - |
| Quinidine | CYP2D6 | No substantial activity | - | - |
| Itraconazole | - | No meaningful inhibition | - | - |
The conversion of mestranol to its active form, ethinyl estradiol, is a relatively efficient process. The conversion efficiency is reported to be approximately 70%. pediatriconcall.comdrugbank.comkarger.comwikipedia.org This means that a 50 µg dose of mestranol is pharmacokinetically bioequivalent to a 35 µg dose of ethinyl estradiol. wikipedia.orgnih.gov Studies comparing plasma levels of ethinyl estradiol after administration of either mestranol or ethinyl estradiol have found that a 50 mcg dose of mestranol produces similar plasma ethinyl estradiol levels to a 35 mcg dose of ethinyl estradiol. nih.gov
Comparative Metabolism of Related 19-Norprogestins
Several other synthetic progestins, classified as 19-norprogestins, share structural similarities with norethindrone (B1679910) and serve as precursors, being converted to norethindrone in the body. These include norethynodrel (B126153), ethynodiol diacetate, and lynestrenol.
Biotransformation of Norethynodrel, Ethynodiol Diacetate, and Lynestrenol to Norethindrone
Norethynodrel, ethynodiol diacetate, and lynestrenol are considered prodrugs of norethindrone. nih.gov Their therapeutic effects are largely dependent on their in vivo conversion to norethindrone.
Norethynodrel: While some older literature suggests norethynodrel is converted to norethindrone, more recent reviews indicate there is no convincing evidence for this conversion. nih.gov Instead, norethynodrel undergoes rapid and extensive metabolism to 3α- and 3β-hydroxy metabolites.
Ethynodiol Diacetate: This compound is rapidly and completely deacetylated to its active metabolite, norethindrone, after oral administration. wikipedia.org The biotransformation involves deacetylation and oxidation of the 3-hydroxyl group.
Lynestrenol: Lynestrenol is also a prodrug that is rapidly metabolized to norethindrone in the liver. patsnap.com The conversion is a critical step for its progestational activity. The primary metabolic pathway involves hydroxylation at the C3 position, followed by oxidation to form norethindrone. The enzymes primarily responsible for the bioactivation of lynestrenol to norethindrone are CYP2C9, CYP2C19, and CYP3A4.
Differences in Metabolic Rates and Pathways Among Progestins
While norethynodrel, ethynodiol diacetate, and lynestrenol are all structurally related to norethindrone, there are differences in their metabolic rates and the resulting pharmacokinetic profiles of the active metabolite, norethindrone.
The conversion of these prodrugs to norethindrone is generally rapid. However, the peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax) of norethindrone can vary depending on the parent compound administered.
For instance, after administration of lynestrenol, the peak level of norethindrone in the plasma is lower and appears later compared to the administration of the same dose of norethindrone itself. nih.gov This suggests that the conversion of lynestrenol to norethindrone is a rate-limiting step. Studies have shown that the half-life of norethindrone after lynestrenol administration is approximately 2.5 hours during the 4-12 hour period post-administration. nih.gov
Similarly, after oral administration of ethynodiol diacetate, peak plasma levels of norethindrone are typically reached within 4 hours. nih.gov The terminal elimination half-life of norethindrone following ethynodiol diacetate administration ranges from 4 to 6.9 hours. nih.gov
The following table provides a comparative overview of the pharmacokinetic parameters of norethindrone following the administration of its precursors. It is important to note that direct comparative studies of all three progestins under the same conditions are limited, and the data presented is compiled from different studies.
| Precursor Progestin | Active Metabolite | Time to Peak Concentration (Tmax) of Norethindrone | Half-life (t½) of Norethindrone | Bioavailability Notes |
| Ethynodiol Diacetate | Norethindrone | Within 4 hours nih.gov | 4 - 6.9 hours nih.gov | Considered to be rapidly and completely converted to norethindrone. wikipedia.org |
| Lynestrenol | Norethindrone | Within 4 hours nih.gov | ~2.5 hours (4-12h post-dose) nih.gov | 1 mg of lynestrenol is reported to be bioequivalent to 0.7 mg of norethindrone. nih.gov |
| Norethynodrel | 3α- and 3β-hydroxy metabolites | Not applicable (not significantly converted to norethindrone) nih.govnih.gov | Not applicable |
Analytical Methodologies in Research
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a fundamental tool in the analysis of norethindrone (B1679910) and mestranol (B1676317), allowing for their effective separation from each other, from internal standards like progesterone (B1679170), and from other potential components in a sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of norethindrone and mestranol, particularly in pharmaceutical assays and dissolution studies. lcms.czphenomenex.comosha.gov Reversed-phase HPLC is a commonly employed mode, utilizing a nonpolar stationary phase and a polar mobile phase.
Modern advancements in HPLC column technology, such as the use of superficially porous particles and smaller particle sizes (e.g., 2.6 µm or 3 µm), have significantly improved the efficiency and speed of analysis compared to older methods using larger, 5 µm totally porous particles. lcms.czphenomenex.comthermofisher.com These newer columns offer higher resolution and can reduce analysis times from over 20 minutes to as little as 2.5 to 4 minutes, leading to increased productivity and reduced solvent consumption. lcms.czthermofisher.com
Commonly used stationary phases include C8 and C18 columns. thermofisher.comjapsonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. nih.govnihs.go.jp For instance, a mobile phase of acetonitrile and water in a 3:2 ratio has been used effectively. nihs.go.jp Detection is typically achieved using an ultraviolet (UV) detector. osha.gov The selection of a highly reproducible HPLC column is essential for consistent and reliable separations. thermofisher.com
In a typical HPLC analysis, progesterone may be used as an internal standard to ensure accuracy. lcms.czthermofisher.com The system suitability is evaluated based on parameters such as column efficiency (theoretical plates), resolution between peaks, and peak asymmetry. For example, a method might require the mestranol peak to have a column efficiency of more than 6,000 theoretical plates and a resolution greater than 5.0 between the progesterone and mestranol peaks. thermofisher.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | SyncronisTM 3 µm C8 thermofisher.com | Poroshell 120 EC-C8 (2.7 µm) lcms.cz | Kinetex 2.6 µm C8 phenomenex.com |
| Mobile Phase | Acetonitrile/Water thermofisher.com | Acetonitrile/Phosphate Buffer nih.gov | Acetonitrile/Water (3:2) nihs.go.jp |
| Detection | UV Detector osha.gov | UV Detector lcms.cz | UV Detector phenomenex.com |
| Internal Standard | Progesterone thermofisher.com | Progesterone lcms.cz | Progesterone windows.net |
| Analysis Time Reduction | From >20 min to 4 min thermofisher.com | From 16 min to <2.5 min lcms.cz | Significant reduction phenomenex.com |
Gas Chromatography (GC)
Gas Chromatography (GC) offers another avenue for the simultaneous determination of this compound. nih.govnih.gov This technique is particularly useful when coupled with a mass spectrometer (GC-MS), which provides high specificity and sensitivity for the nanogram-level determination of these steroids in oral contraceptive formulations. nih.gov
For GC analysis, the steroids are often derivatized to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization process involves converting them into their dimethyl ether (DMES) or methoxime DMES ether derivatives. nih.gov Ethisterone (B1671409) can be used as an internal standard in these assays. nih.gov The use of a mass-selective detector allows for precise quantification. ijpsonline.com Capillary GC-MS has also been employed for the simultaneous determination of norethisterone and its metabolites in human plasma. ijpsonline.com
| Parameter | Description |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |
| Application | Nanogram level determination in oral contraceptives nih.gov |
| Derivatization | DMES or methoxime DMES ether derivatives nih.gov |
| Internal Standard | Ethisterone nih.gov |
| Detection | Selected Ion Monitoring (SIM) nih.gov |
Partition Chromatography
Partition chromatography is a valuable technique for the isolation of mestranol from formulations also containing norethindrone or norethynodrel (B126153). oup.comoup.com In this method, a liquid stationary phase is supported on a solid matrix. For the analysis of mestranol, a system using formamide (B127407) and dimethylformamide as the stationary phase and heptane (B126788) as the mobile phase has been described. oup.com Following separation by the column, the concentration of mestranol is determined by UV spectroscopy. oup.com Collaborative studies have demonstrated the reliability of this method, with average recovery rates for mestranol being high (e.g., 100.4% and 99.9% for a commercial tablet and a synthetic mixture, respectively). nih.gov
Spectroscopic Methods for Detection and Characterization
Spectroscopic techniques are indispensable for the detection and characterization of this compound, often used in conjunction with chromatographic methods.
Ultraviolet (UV) Spectrophotometry
Ultraviolet (UV) spectrophotometry is a widely used detection method in the analysis of this compound, frequently coupled with HPLC. osha.govnih.gov The principle of this technique is based on the absorption of UV light by the analyte molecules at a specific wavelength. For instance, in an HPLC method for dissolution testing, norethindrone can be detected at a wavelength of 244 nm. nihs.go.jp
UV spectrophotometry can also be used as a standalone method for the determination of mestranol after its separation by partition chromatography. oup.com Several international pharmacopoeias specify UV absorption spectrophotometry, with comparison to standards, as a method for identifying mestranol and assaying its purity. iarc.fr However, when used alone, its specificity can be lower compared to chromatographic methods, especially in complex mixtures. A comparison of a UV spectrophotometric assay and a gas-liquid chromatographic assay for mestranol in tablets highlighted the utility of both techniques. nih.gov
Spectrofluorometric Procedures
Spectrofluorometry offers a highly sensitive method for the detection of certain compounds that fluoresce. Mestranol can be detected using a fluorophotometer, often in-line with an HPLC system. nihs.go.jp This method involves exciting the molecule at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. For mestranol, an excitation wavelength of 281 nm and a fluorescence wavelength of 302 nm have been utilized. nihs.go.jp This technique can be particularly advantageous for detecting low concentrations of mestranol. Spectrofluorometric procedures have also been developed for studying the dissolution of formulations containing this compound. japsonline.com
Radioimmunoassay (RIA) for Steroid Quantification
Radioimmunoassay (RIA) has been a significant technique for the quantification of steroid hormones, including norethindrone, due to its high sensitivity and specificity, requiring minimal sample purification. iarc.fr The method is based on the principle of competitive binding, where a radiolabeled steroid (the tracer) competes with the unlabeled steroid in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled steroid in the sample.
In a study analyzing norethindrone (NET) levels in serum from women taking an oral contraceptive containing norethindrone acetate (B1210297), RIA was the chosen estimation technique. nih.gov The assay demonstrated the ability to track serum NET concentrations over time, showing a rapid absorption and a peak concentration of 18.3 ± 4.8 ng/ml reached two hours after ingestion. nih.gov The sensitivity of RIA allows for the detection of low concentrations of steroids. For instance, a developed enzymeimmunoassay for norethisterone, which was validated against a well-established RIA, had a lower limit of sensitivity of 3 pg per assay tube. nih.gov
The development of RIA for small molecules like steroids presents challenges, particularly in the preparation of specific antibodies and radiolabeled tracers. iaea.org The specificity of the antiserum is crucial. For example, a highly specific antiserum for norethindrone was generated by immunizing rabbits with an 11α-hydroxynorethindrone 11-hemisuccinyl-bovine serum albumin conjugate. researchgate.net Similarly, a specific antiserum for progesterone, a related steroid, was produced using an 11α-succinylprogesterone-bovine-serum albumin conjugate, which allowed for an assay that did not require a chromatography step. bohrium.com
Validation of RIA methods involves assessing parameters like sensitivity, precision (intra- and inter-assay variation), and accuracy. iaea.org In the development of various RIAs for small molecules, intra-assay variations were found to range from 0.6% to 10.8%, while inter-assay variations ranged from 2.3% to 12%. iaea.org The agreement between RIA and other methods is also a key validation point. A comparative study between an enzymeimmunoassay and an RIA for norethisterone showed excellent correlation in both plasma (r = 0.993) and saliva (r = 0.989). nih.gov
Research Findings on Norethindrone Quantification by RIA
| Parameter | Finding | Source |
|---|---|---|
| Peak Serum Concentration (NET) | 18.3 ± 4.8 ng/ml (2 hours post-ingestion) | nih.gov |
| Serum Level Increase (Daily) | Increase of 0.12 ng/ml per day over 21 days | nih.gov |
| Correlation with Enzymeimmunoassay (Plasma) | r = 0.993 | nih.gov |
| Correlation with Enzymeimmunoassay (Saliva) | r = 0.989 | nih.gov |
| Decay Half-Life (Initial α-phase) | 1.2 ± 0.1 hours | nih.gov |
| Decay Half-Life (Slower β-phase) | 8.5 ± 1.5 hours | nih.gov |
Advanced Bioanalytical Assay Development for Steroid Hormones and Metabolites
While immunoassays like RIA have been foundational, the analytical landscape has evolved towards more advanced techniques, primarily driven by the need for higher specificity, sensitivity, and the ability to measure multiple analytes simultaneously. nih.gov Steroid hormones are structurally very similar, making them analytically challenging to measure accurately. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a popular alternative to immunoassays for steroid analysis. nih.gov It offers increased specificity and sensitivity and simplifies sample preparation compared to older methods like gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, a method for determining six estrogens and four progestogens, including norethindrone, in water was developed using LC with diode array and mass spectrometric detection in series. japsonline.com Another LC-ESI/MS-MS method was developed for the analysis of 31 steroid hormones, including this compound, in sediment samples. dergipark.org.tr This method demonstrated linearity in concentration ranges of 50, 100, 250, and 500 ng/mL. dergipark.org.tr
The development of these advanced methods often involves sophisticated sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to isolate steroids from complex biological matrices like plasma, urine, saliva, or environmental samples. nih.govtandfonline.com
Beyond chromatography, novel biosensor-based methods are emerging. The AR CALUX® bioassay, for example, is a cell-based method used to measure the total androgenic activity of a sample. mdpi.com This assay utilizes human cells transfected with an androgen-controlled luciferase reporter gene, where the resulting bioluminescence is proportional to the androgenic activity. mdpi.com Such reporter gene assays provide a functional measure of steroid activity and can detect unknown compounds with hormonal effects that might be missed by targeted mass spectrometry methods. mdpi.comtandfonline.com Other developments include tailor-made approaches like immunosensors and fluorescence-based methods designed for rapid and cost-effective steroid determination. mdpi.com
A rapid and reliable fluorometric method has also been developed for assaying mestranol in tablets, utilizing its native fluorescence. This technique is sensitive (0.8-1.0 mcg/ml) and can be applied without extensive separation procedures. researchgate.net
Method Validation and Reproducibility in Research Contexts
The validation of any analytical method is critical to ensure its reliability, reproducibility, and fitness for its intended purpose. In pharmaceutical analysis, method validation is performed according to strict guidelines, such as those from the International Conference on Harmonization (ICH). japsonline.comsphinxsai.com
A typical validation for an HPLC method for norethindrone and its related substances includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. japsonline.comsphinxsai.com Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are often performed to demonstrate specificity. sphinxsai.comresearchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. sphinxsai.com For an RP-HPLC method, linearity for norethindrone was established in a concentration range of 5–1,000 μg/ml. japsonline.com Another study showed a linear relationship with a correlation coefficient (r) not less than 0.99 for norethindrone and its impurities. sphinxsai.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at three levels: repeatability (system precision), intermediate precision (ruggedness, e.g., different days, analysts, or equipment), and reproducibility. sphinxsai.comthermofisher.com In one study, six replicate injections showed excellent reproducibility with RSD values of less than 1% for retention time and peak area. thermofisher.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a blank matrix with a known concentration of the analyte. sphinxsai.com Accuracy for a norethindrone method was found to be satisfactory with recovery in the range of 94.9% – 105.9%. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. japsonline.com For a stability-indicating HPLC method for norethisterone acetate, the LOD and LOQ were found to be 0.0625 and 0.125 µg/mL, respectively. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, mobile phase composition, temperature), providing an indication of its reliability during normal usage. innovareacademics.in
The selection of highly reproducible HPLC columns is also essential for achieving consistent and robust separations. thermofisher.com
Validation Parameters for a Norethindrone Acetate HPLC Method
| Validation Parameter | Result/Finding | Source |
|---|---|---|
| Linearity Range | 0.0156 to 100 µg/mL | innovareacademics.in |
| Correlation Coefficient (r²) | 0.9998 | researchgate.net |
| Accuracy (% Recovery) | 101.90% | researchgate.net |
| Precision (% RSD) | < 2.16% | researchgate.net |
| Limit of Detection (LOD) | 0.0625 µg/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 0.125 µg/mL | researchgate.netresearchgate.net |
Structure Activity Relationship Sar Studies
Influence of Steroid Core Structure Modifications
The foundation of norethindrone's progestational activity lies in key alterations to the testosterone (B1683101) molecule, specifically the removal of a methyl group and the addition of an ethynyl (B1212043) group. These changes dramatically shift its biological properties.
Norethindrone (B1679910), also known as 17α-ethinyl-19-nortestosterone, is a derivative of the "19-nor" class of steroids. nih.gov This classification signifies the removal of the methyl group (C19) typically located at the C10 position of the steroid's A-ring. wikipedia.org This seemingly minor modification has profound consequences for the molecule's biological activity. The synthesis of 19-norprogesterone (B1209251) in the mid-20th century revealed that this structural change could lead to a significant enhancement of progestogenic activity compared to the parent compound, progesterone (B1679170). wikipedia.org Specifically, 19-norprogesterone was found to possess four to eight times the progestational activity of progesterone in animal assays. wikipedia.org
The removal of the C19 methyl group was a critical step in developing potent synthetic progestins. kup.at When this modification was combined with ethynylation at the C17 position, the resulting compound, norethindrone (norethisterone), exhibited a progestogenic activity approximately 20 times greater than that of its predecessor, ethisterone (B1671409). wikipedia.orgkup.at This enhancement is attributed to a more favorable interaction with the progesterone receptor (PR).
The introduction of an ethynyl group (-C≡CH) at the 17α-position of the steroid D-ring is a cornerstone of oral steroid drug design. kup.at Natural steroid hormones like testosterone and progesterone are largely inactivated in the liver when taken orally. The 17α-ethynyl group sterically hinders the metabolic breakdown of the adjacent 17β-hydroxyl group, thereby protecting the molecule from rapid hepatic metabolism and conferring oral bioavailability. kup.attandfonline.com
This modification was initially explored to create an orally active androgen from testosterone, which resulted in the compound ethisterone. kup.at While ethisterone was orally active, it surprisingly exhibited considerable progestogenic activity alongside attenuated androgenic effects. kup.at Further research confirmed that the 17α-ethynyl group is crucial for avid binding to the progesterone receptor. google.com The combination of removing the 19-methyl group and adding the 17α-ethynyl group in norethindrone resulted in a highly active and orally potent progestin. kup.attandfonline.com
Stereochemical Aspects of Hormone-Receptor Interactions
The interaction between a steroid hormone and its receptor is a highly specific, three-dimensional lock-and-key mechanism. pnas.org Steroid receptors, which are ligand-induced transcription factors, possess a hydrophobic ligand-binding domain (LBD) that accommodates the steroid molecule. pnas.orgnih.gov The precise stereochemistry of the hormone is critical for proper binding and subsequent activation or inhibition of the receptor.
The hormone is oriented within the binding pocket by a combination of hydrogen bonds at its polar ends and numerous van der Waals contacts along its hydrophobic body. pnas.org For mestranol (B1676317), the prodrug of ethinylestradiol, the 3-methoxy group is converted in the liver to a hydroxyl group, which is essential for binding to the estrogen receptor (ER). pediatriconcall.comhiv-druginteractions.org This 3-hydroxyl group on the A-ring forms crucial hydrogen bonds with specific amino acid residues (glutamic acid and arginine) in the ER's binding pocket. plos.org A second hydrogen bond is formed between the 17β-hydroxyl group and a histidine residue in the receptor. plos.org
Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational and Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal approach in modern medicinal chemistry and toxicology. These in silico techniques aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For steroid hormones and their synthetic analogs like norethindrone and mestranol, QSAR studies are instrumental in predicting their interaction with biological targets, such as nuclear receptors, and in screening for potential endocrine-disrupting effects. By correlating physicochemical properties and structural features with biological endpoints, QSAR models serve as powerful tools for designing new, more selective steroids and for assessing the environmental impact of existing ones. researchgate.netresearchgate.net
Development of Holographic QSAR Models for Estrogenic Endpoints
Holographic Quantitative Structure-Activity Relationship (HQSAR) is a 2D QSAR method that has been effectively applied to predict the estrogenic activity of various compounds, which is particularly relevant for mestranol, the estrogenic component. zenodo.orgdrugbank.com HQSAR models utilize molecular holograms, which are essentially numerical fingerprints of a molecule, as descriptors. archive.org These holograms are generated by breaking down the 2D structure of a chemical into a multitude of fragments of a specified size. Each unique fragment is then assigned a specific integer value through a cyclic redundancy check (CRC) algorithm, and these integers are placed into a fixed-length array (the hologram). The bins in this array are populated with the counts of each corresponding fragment. ivl.se
The primary advantage of HQSAR is its simplicity, as it only requires the 2D chemical structure for descriptor generation, making it a rapid screening tool. ivl.se Research in this area has focused on developing models to predict various estrogenic endpoints, such as binding affinity to the human estrogen receptor α (hERα) and the induction of estrogenic responses. ivl.senih.gov
Key findings from studies developing HQSAR models for estrogenic endpoints include:
Model Predictability : HQSAR models, often coupled with statistical methods like Partial Least Squares (PLS) regression, have demonstrated significant predictive power for the estrogenicity of large, diverse sets of environmental estrogens. researchgate.net The predictive ability is often assessed using the cross-validated correlation coefficient (Q²).
Influence of Hologram Parameters : The predictive capability of HQSAR models can be influenced by systematically varying hologram parameters, such as hologram length and fragment size. However, studies have shown that no single configuration is universally optimal. ivl.se
Importance of Chirality : A significant finding is that HQSAR models that incorporate chirality (the 3D arrangement of atoms) into the hologram generation process often exhibit superior predictive ability for estrogenic responses. This highlights the stereo-specific nature of ligand-receptor interactions. ivl.se
Applicability for Screening : The developed models are generally robust enough to predict estrogenic activity within a factor of 10 (root mean square error of prediction 0.7 – 1.0), which is considered sufficient for pre-screening and prioritizing chemicals for further experimental testing. researchgate.netivl.se
| Model Component | Description | Key Research Finding | Reference |
|---|---|---|---|
| Input Data | Two-dimensional (2D) chemical structures of substances. | Simplifies and accelerates the screening process for potential endocrine disruptors. | ivl.se |
| Descriptors | Molecular holograms (arrays containing counts of molecular fragments). | Holograms are generated by fragmenting the 2D structure and hashing fragments into bins. | archive.orgivl.se |
| Statistical Method | Partial Least Squares (PLS) regression is commonly used to correlate descriptors with activity. | PLS effectively handles the large number of correlated descriptors generated by HQSAR. | researchgate.net |
| Model Refinement | Inclusion of chirality and pruning of non-contributory descriptors. | Models that consider chirality in the chemical structure demonstrate the best predictive ability. | ivl.se |
| Application | Pre-screening of chemicals to predict properties involved in estrogenic hormone activity. | Models can predict binding affinity and receptor induction, aiding in priority setting. | ivl.senih.gov |
Application of CoMFA and Other Descriptors in Predicting Steroid Activity
For progestogenic and androgenic steroids like norethindrone, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are widely employed to understand the structural requirements for receptor binding and activity. nih.govunicamp.br CoMFA is a powerful technique that correlates the 3D steric and electrostatic properties of a set of molecules with their biological activities. nih.gov
The CoMFA process involves several key steps:
A set of structurally related steroid molecules with known biological activities (e.g., binding affinity to the progesterone receptor) is selected.
The molecules are aligned or superimposed in 3D space based on a common structural scaffold.
The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies are calculated for each molecule using a probe atom (typically a sp³-hybridized carbon with a +1 charge). nih.gov
This process generates a large matrix of energy values, which are then used as descriptors.
Statistical methods, such as Partial Least Squares (PLS), are used to derive a QSAR equation that relates the variations in the fields to the variations in biological activity. researchgate.net
The results of CoMFA are often visualized as 3D contour maps, which highlight regions in space where modifications to the steroid structure would likely increase or decrease activity. For example, a map might show that a bulky, sterically favored group in one region or an electronegative group in another region would enhance receptor binding. nih.gov
CoMFA has proven valuable for predicting the physicochemical properties required for steroid binding to receptors and for the molecular design of selective steroid receptor modulators. nih.gov Studies have successfully used CoMFA to develop models that describe the structural requirements for steroid binding to both nuclear progesterone receptors (nPR) and membrane progesterone receptors (mPRα), demonstrating that ligand binding to these receptors can be effectively modeled. nih.gov The predictive quality of CoMFA models is often comparable to or better than other techniques. researchgate.net
Beyond CoMFA, other molecular descriptors are also used in QSAR studies of steroids. These can include:
Topological descriptors : Based on the 2D representation of the molecule.
Quantum chemical descriptors : Such as orbital energies (HOMO, LUMO) and partial atomic charges, often calculated using semi-empirical methods like AM1. researchgate.net
Geometric descriptors : Related to the 3D shape of the molecule. researchgate.net
These various descriptors can be used with different statistical methods, including Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), to establish structure-activity relationships for various biological activities, including contraceptive activity and androgenic effects. unicamp.brresearchgate.net
| Method/Descriptor | Principle | Application in Steroid Research | Reference |
|---|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | Correlates 3D steric and electrostatic fields of aligned molecules with biological activity. | Predicting binding affinities to progesterone and androgen receptors; designing selective modulators. | nih.gov |
| Physicochemical Parameters | Calculated properties like molecular size, shape, and electronic features. | Used in SAR studies to understand differences in oral contraceptive activity and androgenic effects among progestogens. | unicamp.br |
| Quantum Chemical Descriptors (AM1) | Descriptors derived from semi-empirical quantum mechanical calculations (e.g., charge, energy levels). | Employed in QSAR models to relate electronic properties of steroids to their biological functions. | researchgate.net |
| Principal Component Analysis (PCA) | A statistical technique to reduce the dimensionality of descriptor data. | Used to classify steroids and identify the most important descriptors related to a specific biological activity. | researchgate.net |
Environmental Occurrence and Degradation Research
Detection and Monitoring in Environmental Matrices
Norethindrone (B1679910) and mestranol (B1676317) are frequently detected in various aquatic compartments, particularly in waters impacted by municipal wastewater. WWTPs are recognized as a significant source of these compounds in the environment. chemicalbook.comnih.gov
Norethindrone has been identified in both the influent and effluent of WWTPs. mountainscholar.orgnih.gov A study of Canadian municipal wastewater treatment plants found norethindrone to be the most frequently detected and abundant synthetic progestogen in influent samples, with concentrations ranging from 26 to 224 ng/L. mountainscholar.org In a study of seven WWTPs in Beijing, China, the average influent concentration of norethindrone was 6.5 ± 3.3 ng/L. nih.gov Its detection in the aquatic environment of the Baltic Sea region and its consideration as a potential priority drinking water contaminant underscore its environmental relevance. researchgate.netresearchgate.net Research has confirmed the presence of norethindrone in freshwater systems at concentrations in the nanogram per liter (ng/L) range. frontiersin.org
Mestranol has also been detected in surface waters receiving wastewater effluent. nih.gov A comprehensive U.S. Geological Survey study that sampled 139 streams across the United States reported the detection of mestranol in 10% of the streams. researchgate.net In Australia, a survey of the Hawkesbury River in New South Wales found combined residues of mestranol and its primary metabolite, 17α-ethinylestradiol (EE2), at levels between 15 and 29 ng/L in a creek downstream of municipal sewage treatment plants. lookchem.comfda.gov Conversely, some studies, such as one conducted on the Jalle d'Eysines River in France, did not detect mestranol, indicating that its presence and concentration can be variable depending on the specific aquatic system and analytical detection limits. researchgate.netnih.gov
The distribution of norethindrone and mestranol varies between water, sediment, and sludge, influenced by the compounds' physicochemical properties.
In the water column, concentrations can fluctuate significantly. For instance, while influent concentrations of norethindrone in Canadian WWTPs reached up to 224 ng/L, the maximum concentration of mestranol found in a U.S. stream study was 407 ng/L. mountainscholar.orgresearchgate.net
Due to their chemical structure, both compounds are expected to sorb to particulate matter. Mestranol is predicted to adsorb to suspended solids and sediment , and one study attributed over 90% of its removal during sewage treatment to adsorbance to sludge. researchgate.net Similarly, progestins like norethindrone, with a log Kow (octanol-water partition coefficient) of 2.97, are expected to adsorb to sediment. frontiersin.org Confirming this, a study of the Potomac River detected 19-norethindrone in sediment samples. nih.gov
In wastewater sludge , which represents a concentrated matrix of substances removed from wastewater, norethindrone has been detected at a concentration of 0.57 mg/kg dry weight in a study within the Baltic Sea region. researchgate.net
Interactive Data Table: Concentrations of this compound in Environmental Matrices
| Compound | Environmental Matrix | Location/Study | Concentration Range | Reference |
| Norethindrone | WWTP Influent | Canada | 26 - 224 ng/L | mountainscholar.org |
| Norethindrone | WWTP Influent | Beijing, China | 6.5 ± 3.3 ng/L | nih.gov |
| Norethindrone | Sludge | Baltic Sea Region | 0.57 mg/kg d.w. | researchgate.net |
| Norethindrone | Sediment | Potomac River, USA | Detected (concentration not specified) | nih.gov |
| Mestranol | Stream Water | USA (139 streams) | Max: 407 ng/L; Median: 74 ng/L | researchgate.net |
| Mestranol | River Water (near WWTP) | Hawkesbury River, Australia | 15 - 29 ng/L (as EE2/MeEE2 residues) | lookchem.comfda.gov |
| Mestranol | River Water (agricultural) | Hawkesbury River, Australia | 4.1 - 8.3 ng/L (as EE2/MeEE2 residues) | lookchem.comfda.gov |
| Mestranol | Water | Potomac River, USA | "High concentrations" (not specified) | nih.gov |
Environmental Transformation and Fate
Once in the environment, this compound are subject to various transformation processes that determine their ultimate fate and persistence.
Photodegradation, or the breakdown of compounds by light, is an important abiotic degradation pathway for these hormones in surface waters. mountainscholar.org Norethindrone is considered susceptible to photolysis by sunlight due to the presence of chromophores in its structure that absorb light at wavelengths greater than 290 nm. chemicalbook.com Forced degradation studies using UV radiation have confirmed its instability under photolytic conditions. acs.orgsci-hub.se
For mestranol, research has shown that upon irradiation with UV-B light, photodecomposition products are formed through the oxidation of the B and C rings of the steroid's core structure. nih.gov The synthesis of these photodecomposition products has been undertaken to create reference standards for their identification in environmental samples. nih.govresearchgate.net
Microbial activity is a critical factor in the environmental degradation of this compound. Biodegradation is considered the primary removal route for progestogens like norethindrone in WWTPs, where removal efficiencies can be high (91-100%). nih.gov Degradation of these compounds generally occurs more rapidly and extensively under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions. frontiersin.orgacs.org
In laboratory experiments using activated sludge, mestranol was found to be rapidly degraded under aerobic conditions. researchgate.net This process involves demethylation to form its major metabolite, 17α-ethinylestradiol (EE2). researchgate.net The superior performance of aerobic conditions is also seen in constructed wetlands, where vertical filters with aerobic zones show the highest removal rates for endocrine-disrupting compounds. acs.org Studies have indicated that removal is often a two-step process of initial sorption to solids, followed by biodegradation. acs.org
The transformation of parent compounds does not always lead to detoxification; in some cases, the resulting products can retain or even have altered biological activity. clu-in.org
The most significant environmental transformation product of mestranol is 17α-ethinylestradiol (EE2), formed via demethylation by microorganisms. researchgate.netnih.gov Mestranol itself is a prodrug, meaning it is biologically inactive until it is converted to EE2 in the body or in the environment. nih.gov EE2 is a highly potent synthetic estrogen, and its formation is a key consideration in assessing the environmental risk of mestranol.
The biodegradation of norethindrone can also lead to the formation of hormonally active products. A key transformation pathway is the aromatization of the steroid's A-ring, which results in the formation of estrogen-like compounds, including the potent estrogen EE2. researchgate.net Besides estrogenic products, norethindrone itself is known to exhibit androgenic (male hormone-like) activity. clu-in.org Other identified metabolites, such as the 4β,5β-epoxide of norethisterone and 6-oxygenated derivatives, have been found in metabolic studies, though their specific activity in environmental systems is less understood. The formation of these various bioactive transformation products highlights the complexity of assessing the total environmental risk associated with the release of the parent compound. clu-in.org
Behavior in Engineered Systems (e.g., Wastewater Treatment Plants)
Wastewater treatment plants (WWTPs) are primary conduits for the entry of synthetic hormones like this compound into the aquatic environment. umweltbundesamt.de The effectiveness of these engineered systems in removing such micropollutants varies significantly, depending on the treatment technology employed, operational parameters, and the chemical properties of the compounds themselves. hilarispublisher.comwisdomlib.org
Research indicates that conventional WWTPs often exhibit insufficient removal of many steroid hormones, leading to their detection in plant effluent. hilarispublisher.comscispace.com Studies have identified both this compound in waters receiving wastewater effluent. wisdomlib.orgmdpi.com For instance, a study of the Potomac River in the United States observed high concentrations of both compounds in the water. mdpi.com Similarly, mestranol has been detected in municipal sewage treatment plant effluents in Germany, with concentrations reaching up to 4 ng/L in one study and 2.7 ng/L in another. nih.gov However, a separate comparative study of three German WWTPs found that mestranol concentrations were consistently below 6 ng/L in all influent and effluent samples. researchgate.net
The presence of these synthetic hormones in WWTP effluent is a critical point of environmental release. dphen1.com Even at the low nanogram-per-liter concentrations typically found, their continuous discharge can lead to persistent exposure in aquatic ecosystems. umweltbundesamt.de
Interactive Data Table: Occurrence and Removal of Mestranol in Wastewater Treatment Plants
| Location/Study | Matrix | Concentration/Finding | Removal Efficiency | Treatment Type | Source(s) |
| Germany (38 plants) | Municipal STP Effluent | Max: 0.004 µg/L (4 ng/L) | Not specified | Not specified | nih.gov |
| Germany (18 plants) | STP Effluent | Max: 2.7 ng/L | Not specified | Not specified | nih.gov |
| Germany (3 plants) | STP Influent & Effluent | < 6 ng/L in all samples | Not specified | Activated Sludge & Trickling Filter | researchgate.net |
| Potomac River, USA | River Water (receiving effluent) | High concentrations observed | Ineffective removal implied | Not specified | mdpi.com |
| Prague, Czech Rep. | Sewage Treatment Plant | Detected | Rapid degradation noted in surface water | Not specified | nih.gov |
Broader Classification and Research on Endocrine Disrupting Compounds (EDCs)
This compound are classified as synthetic endocrine-disrupting compounds (EDCs) due to their ability to interfere with the normal functioning of the endocrine system. dphen1.comnih.gov EDCs are a diverse group of natural and synthetic chemicals that can mimic, block, or alter the production and metabolism of hormones, even at very low concentrations. nih.govpca.state.mn.us The group includes synthetic hormones, industrial chemicals like bisphenol A (BPA), pesticides, and naturally occurring phytoestrogens. dphen1.commdpi.com
Synthetic steroids used in pharmaceuticals, such as norethindrone (a progestin) and mestranol (an estrogen), are of particular concern because they are designed to be biologically active. umweltbundesamt.deresearchgate.net Their presence in the environment stems largely from the excretion of the parent compounds or their metabolites, which then enter sewage systems. scispace.com
Research into EDCs has grown significantly due to observed adverse health effects in wildlife and potential risks to humans. epa.gov Effects of exposure can include developmental malformations, reproductive interference, increased cancer risk, and disturbances in immune and nervous system function. epa.gov In aquatic ecosystems, the feminization of male fish is a widely recognized consequence of exposure to estrogenic EDCs. mdpi.com
While natural estrogens are also present in wastewater, synthetic versions like mestranol (and its active form, ethinylestradiol) are often more potent and environmentally persistent. nih.govmdpi.com For example, ethinylestradiol is reported to be significantly more potent than the natural hormone 17β-estradiol. tandfonline.com Risk assessments of steroid hormones in wastewater effluent have indicated that synthetic estrogens can pose a high risk to aquatic life and human health. nih.gov A framework for prioritizing EDCs based on human health risks identified mestranol as a compound of concern. iitd.ac.in The continuous release of these potent compounds into the environment underscores the importance of ongoing research and monitoring. umweltbundesamt.depca.state.mn.us
Interactive Data Table: Classification and Context of this compound as EDCs
| Compound | Classification | EDC Sub-Class | Key Research Context | Source(s) |
| Norethindrone | Endocrine Disrupting Compound (EDC) | Synthetic Progestin | Monitored in environmental studies as an EDC. pca.state.mn.us Can compete with testosterone (B1683101) for certain metabolic pathways. researchgate.net | pca.state.mn.usresearchgate.net |
| Mestranol | Endocrine Disrupting Compound (EDC), Xenoestrogen | Synthetic Estrogen | Detected in WWTP effluents. nih.govresearchgate.net Considered a high-risk compound in environmental risk assessments. nih.gov More potent and persistent than some natural estrogens. mdpi.comtandfonline.com | nih.govresearchgate.netnih.govmdpi.comtandfonline.com |
| Ethinylestradiol | Endocrine Disrupting Compound (EDC) | Synthetic Estrogen | Active metabolite of mestranol; structurally resistant to degradation. nih.govresearchgate.net Poses a high risk in wastewater effluent. nih.gov | nih.govresearchgate.netnih.gov |
| Bisphenol A (BPA) | Endocrine Disrupting Compound (EDC) | Industrial Chemical | Often used as a reference S-EDC; potencies can be similar to some natural EDCs but much lower than pharmaceutical estrogens. tandfonline.comnih.gov | tandfonline.comnih.gov |
Advanced Research Perspectives and Future Directions in Chemical Biology
Understanding Inter-Individual Biochemical Variability in Steroid Metabolism
The metabolism of norethindrone (B1679910) and its pro-drug mestranol (B1676317) exhibits significant variability among individuals, a phenomenon that is a critical focus of ongoing research. This variability can impact the efficacy and side-effect profile of the compound combination. The sources of this variation are multifactorial, involving genetic predispositions and environmental influences.
Genetic variations in the cytochrome P450 (CYP) family of enzymes are a primary determinant of inter-individual differences in the metabolism of norethindrone and mestranol. Mestranol is biologically inactive and requires O-demethylation to its active form, ethinyl estradiol (B170435), a process primarily catalyzed by the CYP2C9 enzyme. karger.comnih.govdrugbank.com Studies have shown that genetic polymorphisms in the CYP2C9 gene can significantly alter the metabolic activity of the enzyme. karger.comnih.gov
For instance, certain allelic variants of CYP2C9, such as CYP2C93 and CYP2C913, have been demonstrated to have markedly lower intrinsic clearance of mestranol compared to the wild-type enzyme. karger.com Research involving the expression of 35 different CYP2C9 allelic variants in insect cell microsomes revealed that the majority of these variants led to decreased clearance of mestranol. karger.comnih.gov This suggests that individuals carrying these polymorphisms may have altered exposure to the active estrogenic component, potentially affecting the therapeutic outcome. The frequencies of these polymorphisms can vary among different ethnic populations, highlighting the importance of pharmacogenomic studies in diverse groups. researchgate.net
Norethindrone's metabolism is also subject to the influence of CYP enzymes. In vitro studies have identified CYP3A4 as the primary enzyme responsible for the hydroxylation of norethindrone, with contributions from CYP2C9 and CYP2C19 in the bioactivation of its prodrug, lynestrenol, to norethindrone. nih.gov Genetic polymorphisms in CYP3A4 are known to cause inter-individual variability in the metabolism of numerous drugs. ebmconsult.comfrontiersin.orgnih.govfrontiersin.org Although many functional single nucleotide polymorphisms in CYP3A4 are rare, their existence suggests a genetic basis for the varied metabolic profiles of norethindrone observed in the population. ebmconsult.comfrontiersin.orgnih.gov
The following table summarizes the key CYP enzymes and their role in the metabolism of this compound, along with the impact of genetic variations.
| Compound | Primary Metabolizing Enzyme(s) | Effect of Genetic Polymorphism | Key Findings |
| Mestranol | CYP2C9 | Decreased metabolic activation to ethinyl estradiol | Variants like CYP2C93 and CYP2C913 show significantly lower clearance. karger.com |
| Norethindrone | CYP3A4, CYP2C9, CYP2C19 | Altered rates of hydroxylation and bioactivation | CYP3A4 is the main enzyme for further metabolism; CYP2C enzymes are involved in its formation from prodrugs. nih.gov |
Environmental factors, particularly diet, can significantly modulate the metabolic pathways of this compound. The consumption of certain foods can alter the activity of metabolizing enzymes, thereby affecting the bioavailability and clearance of these steroids.
One notable interaction is with grapefruit juice, which is a known inhibitor of intestinal CYP3A4. drugs.comdrugs.com By inhibiting this enzyme, grapefruit juice can increase the plasma concentrations of drugs that are CYP3A4 substrates. drugs.comdrugs.com This interaction could potentially lead to higher systemic exposure to norethindrone.
The effect of food, in general, has been studied in relation to the bioavailability of norethindrone. One study found that the administration of norethindrone acetate (B1210297) with a high-fat meal increased the systemic exposure to norethindrone by 27%, although the rate of availability was slower. nih.gov This suggests that the timing of administration in relation to meals can influence the pharmacokinetic profile of norethindrone.
Other dietary components and lifestyle factors can also play a role. For instance, studies have shown that mestranol can affect the tissue levels of various minerals, such as zinc, copper, and iron, and these effects can be modulated by dietary zinc intake. physiology.orgnih.gov This indicates a complex interplay between the steroid, diet, and whole-body mineral homeostasis.
Investigation of Novel Biological Targets and Off-Target Interactions at a Molecular Level
Norethindrone and its metabolites have been found to interact with other steroid receptors. For example, norethindrone can bind to the androgen receptor, which may account for some of its androgenic effects. wikipedia.org Furthermore, metabolites of norethindrone, such as 5α-dihydro-NET and 3β,5α-tetrahydro-NET, have been shown to exert anti-implantation and antiprogestational effects through their interactions with both progesterone (B1679170) and estrogen receptors. wikipedia.org
Mestranol, through its active metabolite ethinyl estradiol, primarily targets the estrogen receptor. drugbank.comresearchgate.net However, studies have indicated that it may have broader physiological effects. For instance, research in animal models has shown that mestranol can influence the tissue concentrations of essential minerals, suggesting interactions with pathways involved in mineral transport and metabolism. physiology.orgnih.gov
The investigation of these non-canonical targets is essential for elucidating the full spectrum of biological activities of this compound and for the potential discovery of new therapeutic applications.
Development of Sophisticated Analytical and Bioanalytical Tools for Metabolomics and Interactomics
Advancements in analytical and bioanalytical techniques are providing unprecedented insights into the metabolism and molecular interactions of this compound. These tools are crucial for characterizing the complete metabolic profile (metabolomics) and the network of molecular interactions (interactomics) of these compounds.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has become a cornerstone for the sensitive and specific quantification of norethindrone, mestranol, and their metabolites in biological matrices. nih.gov Gas chromatography-mass spectrometry (GC/MS) is another powerful technique that has been validated for the determination of these steroids in plasma. nih.gov These methods allow for detailed pharmacokinetic studies and the identification of previously unknown metabolites.
Metabolomics approaches, which aim to measure the complete set of small-molecule metabolites in a biological sample, are being increasingly applied to steroid research. These platforms can provide a global view of the metabolic perturbations induced by this compound, offering clues to their broader physiological effects.
In the realm of interactomics, techniques such as affinity chromatography and co-immunoprecipitation coupled with mass spectrometry can be used to identify proteins that bind to this compound. This is critical for discovering novel receptor and off-target interactions. The study of the binding of norethindrone to plasma proteins like albumin and sex hormone-binding globulin (SHBG) is an example of interactomics research that helps in understanding the bioavailability of the active compound. nih.gov
Computational Chemistry and Molecular Modeling for Steroid Design and Prediction of Biological Activity
Computational chemistry and molecular modeling have emerged as indispensable tools in steroid research, facilitating the design of new molecules and the prediction of their biological activities. These in silico approaches can significantly accelerate the drug discovery process by providing insights into ligand-receptor interactions at the atomic level.
Molecular docking studies are commonly used to predict the binding orientation of norethindrone and its analogs within the ligand-binding pocket of the progesterone receptor. nih.gov These simulations can help in understanding the structural basis of their agonist activity and can guide the design of new progestins with improved affinity and selectivity.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of steroid compounds with their biological activities. These models can then be used to predict the activity of novel, untested molecules.
Molecular dynamics simulations can provide a deeper understanding of the conformational changes that occur in the receptor upon ligand binding and how these changes translate into a biological response. This can be particularly useful for elucidating the mechanisms of action of different steroid ligands.
The following table highlights some of the applications of computational chemistry in the study of this compound.
| Computational Technique | Application | Potential Insights |
| Molecular Docking | Predicting the binding mode of norethindrone in the progesterone receptor. | Understanding key interactions for agonist activity; guiding the design of new analogs. nih.gov |
| QSAR | Correlating structural features of steroids with their biological activity. | Predicting the potency of new compounds; identifying key structural motifs for activity. |
| Molecular Dynamics | Simulating the dynamic behavior of the steroid-receptor complex. | Elucidating the mechanism of receptor activation; understanding the effects of mutations. |
Systems Biology Approaches to Map Comprehensive Biochemical Pathways
Systems biology offers a holistic approach to understanding the complex biochemical pathways modulated by this compound. Instead of focusing on individual molecular components, systems biology aims to integrate data from various "-omics" platforms (genomics, transcriptomics, proteomics, metabolomics) to construct comprehensive models of biological systems. researchgate.netnih.govtaylorfrancis.comresearchgate.net
For this compound, a systems biology approach would involve mapping the intricate signaling networks of the progesterone and estrogen pathways. This would include not only the direct interactions with their cognate receptors but also the downstream effects on gene expression, protein synthesis, and metabolic fluxes. researchgate.net
By integrating data on genetic polymorphisms, protein-protein interactions, and changes in metabolite levels, researchers can build predictive models of how individuals with different genetic backgrounds might respond to these steroids. These models can help in identifying key nodes in the signaling pathways that could be targeted for therapeutic intervention.
Furthermore, systems biology can aid in the identification of biomarkers that can predict an individual's response to treatment with this compound. This is a crucial step towards the development of personalized medicine approaches in steroid therapy. The ultimate goal is to create a "virtual" physiological model that can simulate the effects of these compounds under various conditions, thereby optimizing their therapeutic use.
Research into the Chemical Regeneration of Steroids in Environmental Systems
The environmental persistence of synthetic steroids, such as the progestin norethindrone and the estrogen mestranol, is a growing concern. While much research has focused on their degradation, an emerging area of investigation is the potential for their chemical regeneration from transformation products. This phenomenon, where degraded compounds are converted back to their parent or a more potent form, can significantly impact their environmental risk assessment.
Mestranol: A Prodrug with Environmental Reactivation
Mestranol, an estrogen widely used in oral contraceptives, is technically a prodrug. In the human body, it undergoes demethylation in the liver to form its biologically active metabolite, 17α-ethinylestradiol (EE2), which is a much more potent estrogen. Research has shown that a similar transformation can occur in the environment.
Microbial activity in aquatic systems can facilitate the demethylation of mestranol, effectively "regenerating" a more hormonally active compound. health.state.mn.us This process is a significant pathway for the introduction of the highly potent EE2 into the environment, even if the initial discharge consists primarily of mestranol. The conversion of mestranol to EE2 highlights a critical aspect of steroid chemical biology in environmental systems: the transformation of a less active compound into a more potent one.
Table 1: Environmental Transformation of Mestranol to 17α-ethinylestradiol (EE2)
| Environmental Matrix | Transformation Pathway | Mediating Factors | Resulting Compound | Potency relative to Mestranol |
| Aquatic Systems | Demethylation | Microbial activity | 17α-ethinylestradiol (EE2) | Significantly Higher |
| Wastewater Treatment | Biotransformation | Microbial populations | 17α-ethinylestradiol (EE2) | Significantly Higher |
Norethindrone: Degradation and Transformation
Norethindrone, a synthetic progestin, is also subject to various transformation processes in the environment. Photodegradation, or the breakdown of the molecule by sunlight, is a primary pathway for its removal from aquatic environments. digitellinc.com Studies have identified several photodegradation products of norethindrone.
While direct chemical regeneration of norethindrone from its degradation products has not been extensively documented, a noteworthy transformation pathway involves the degradation of norethisterone acetate, a derivative of norethindrone. Research has shown that the degradation of norethisterone acetate can lead to the formation of 17α-ethinylestradiol (EE2). researchgate.netresearchgate.net This represents a significant environmental transformation, as a synthetic progestin is converted into a potent synthetic estrogen, thereby altering the nature of the endocrine-disrupting activity in the affected ecosystem.
Further research is needed to explore the potential for reversible transformations of norethindrone's primary degradation products back to the parent compound under specific environmental conditions.
Table 2: Environmental Fate of Norethindrone and its Derivatives
| Compound | Transformation Pathway | Key Factors | Major Transformation Product(s) | Environmental Significance |
| Norethindrone | Photodegradation | Sunlight (UV radiation) | Various photodegradation products | Reduction of progestogenic activity |
| Norethisterone Acetate | Biodegradation | Microbial activity | 17α-ethinylestradiol (EE2) | Conversion of a progestin to a potent estrogen |
Broader Implications and Future Research Directions
The concept of chemical regeneration is not unique to this compound. Studies on other synthetic steroids, such as the anabolic steroid trenbolone, have demonstrated that a significant portion of its metabolites can regenerate back to the parent compound in the environment, particularly under varying light and temperature conditions. unr.edu This "reversion mechanism" suggests that the environmental persistence and risk of some steroids may be underestimated by conventional degradation studies.
Future research in this area should focus on:
Elucidating the specific chemical and microbial pathways responsible for the regeneration of synthetic steroids and their metabolites.
Quantifying the rates and extent of these regeneration processes under various environmental conditions (e.g., aerobic vs. anaerobic, different microbial communities, varying light exposure).
Developing predictive models to better assess the environmental risk posed by compounds that can undergo regeneration.
Investigating the potential for other synthetic pharmaceuticals to undergo similar reversible transformations in the environment.
A deeper understanding of the chemical regeneration of steroids in environmental systems is crucial for developing more accurate environmental risk assessments and effective mitigation strategies to protect ecosystems from the effects of these potent endocrine-disrupting compounds.
Q & A
Q. What controls are essential in preclinical trials evaluating norethindrone-mestranol toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
